molecular formula C18H23Cl2NO B000485 Phenoxybenzamine hydrochloride CAS No. 63-92-3

Phenoxybenzamine hydrochloride

Cat. No. B000485
CAS RN: 63-92-3
M. Wt: 340.3 g/mol
InChI Key: VBCPVIWPDJVHAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The enantioselective synthesis of enantiomerically pure (R)-phenoxybenzamine hydrochloride has been achieved using Jacobsen's hydrolytic kinetic resolution of a terminal epoxide as a key step, marking a practical and highly efficient method for its production (Nikalje, Sasikumar, & Muthukrishnan, 2010). Another synthesis approach involves the controlled reductive ring opening of chiral aziridine, showcasing a straightforward route to crafting chiral drugs like (R)-phenoxybenzamine hydrochloride (Viswanadh, Velayudham, Jambu, Sasikumar, & Muthukrishnan, 2015).

Molecular Structure Analysis

The molecular structure and intermolecular interactions of phenoxybenzamine hydrochloride compounds can be complex. Research on related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has shown that crystal packing and dimerization can significantly influence molecular geometry, particularly affecting dihedral angles and the rotational conformation of aromatic rings. These studies highlight the importance of considering intermolecular forces when analyzing the molecular structure of phenoxybenzamine hydrochloride (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Chemical Reactions and Properties

Phenoxybenzamine hydrochloride can form covalent adducts with proteins such as calmodulin in the presence of calcium, demonstrating its ability to engage in complex biochemical interactions (Lukas, Marshak, Marshak, & Watterson, 1985). Additionally, the synthesis of 4-phenoxybenzamide adenine dinucleotide, a NAD analogue mimicking isoniazid-NAD adducts, suggests phenoxybenzamine's potential for inhibiting enzymes like Mycobacterium tuberculosis NAD-dependent enoyl-ACP reductase, indicating its versatility in chemical reactions and as a structural analog for biological studies (Bonnac, Gao, Chen, Felczak, Bennett, Xu, Kim, Liu, Oh, Tonge, & Pankiewicz, 2007).

Physical Properties Analysis

The stability of phenoxybenzamine hydrochloride in various vehicles has been thoroughly investigated, revealing that it maintains stability over extended periods when stored under specific conditions, such as in 1% propylene glycol and 0.15% citric acid in distilled water. This stability is crucial for its handling and formulation in pharmaceutical preparations (Lim, Tan, Chan, Yow, Chan, & Ho, 1997).

Chemical Properties Analysis

The reaction of phenoxybenzamine hydrochloride with bromine and chlorine has been studied to understand its reactivity with halogens, a critical aspect of its chemical properties. Such reactions are significant for analyzing the disinfection by-product formation during oxidative water treatment, showcasing phenoxybenzamine's chemical reactivity and its implications in environmental chemistry (Criquet, Rodríguez, Allard, Wellauer, Salhi, Joll, & von Gunten, 2015).

Scientific Research Applications

Anti-Tumor Activity

Phenoxybenzamine hydrochloride (PHEN) has been found to have significant anti-tumor properties, particularly in the treatment of glioma. It inhibits proliferation, migration, invasion, and tumorigenesis of glioma cells. Additionally, PHEN has been shown to induce LINGO-1 expression and inhibit the TrkB-Akt pathway, contributing to its anti-tumor effects (Lin et al., 2016).

Neuroprotection in Traumatic Brain Injury

Phenoxybenzamine demonstrates neuroprotective qualities in the context of traumatic brain injury (TBI). It has been shown to reduce neuronal death, improve neurological outcomes, and reduce inflammation post-TBI, suggesting potential applications in TBI treatment (Rau et al., 2014).

Synthesis and Pharmaceutical Analysis

Research has also focused on the synthesis of phenoxybenzamine hydrochloride, aiming for more efficient and enantioselective processes. This includes methods like hydrolytic kinetic resolution to produce enantiomerically pure PHEN (Nikalje et al., 2010). Additionally, methods for determining PHEN in pharmaceutical formulations, such as high-performance liquid chromatography (HPLC), have been developed to ensure quality control and accurate dosage (Qing-hong, 2008).

Histone Deacetylase Inhibitory Activity

Phenoxybenzamine has been recognized for its histone deacetylase inhibitory activity. This property could have implications in treating neuropathic pain syndromes and potentially in cancer therapy, given the role of histone deacetylase in tumor growth and proliferation (Inchiosa, 2018).

Implications in Pain Management

Phenoxybenzamine has been explored for its efficacy in treating conditions like complex regional pain syndrome (CRPS). It exhibits benefits due to its noncompetitive blockade of α-adrenergic receptors, which may reduce stimulation of adrenergic receptors in hyperalgesic skin and lower the release of pro-inflammatory cytokines (Inchiosa & Kizelshteyn, 2008).

Safety And Hazards

Phenoxybenzamine hydrochloride is considered hazardous. It is toxic and contains a pharmaceutically active ingredient . It is also a moderate to severe irritant to the skin and eyes . It is advised that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride
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InChI

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H
Source PubChem
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InChI Key

VBCPVIWPDJVHAN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl
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Molecular Formula

C18H22ClNO.ClH, C18H23Cl2NO
Record name PHENOXYBENZAMINE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID0021127
Record name Phenoxybenzamine hydrochloride
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Molecular Weight

340.3 g/mol
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Physical Description

Phenoxybenzamine hydrochloride is a white crystalline powder. Melting point 137.5-140 °C. Used as an antihypertensive drug.
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Solubility

45.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 65.3 °F (NTP, 1992)
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Product Name

Phenoxybenzamine hydrochloride

CAS RN

63-92-3
Record name PHENOXYBENZAMINE HYDROCHLORIDE
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Melting Point

280 to 284 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
2,560
Citations
SJ Yoon, SL Gianturco, LL Pavlech, KD Storm… - 2020 - archive.hshsl.umaryland.edu
This report was created to assist the Food and Drug Administration (FDA) in their evaluation of the use of phenoxybenzamine hydrochloride (phenoxybenzamine HCl; UNII code: …
Number of citations: 1 archive.hshsl.umaryland.edu
LY Lim, LL Tan, EW Chan, K Yow… - American journal of …, 1997 - academic.oup.com
… the stability of phenoxybenzamine hydrochloride in aqueous … number of phenoxybenzamine hydrochloride capsules into … formulation of phenoxybenzamine hydrochloride suitable for …
Number of citations: 2 academic.oup.com
Z Guo, S Feng, J Fan - Journal of Analytical Chemistry, 2009 - Springer
… phenoxybenzamine hydrochloride and metoclopramide, respectively. The linear range is 10–400 µg/mL for phenoxybenzamine hydrochloride … % for phenoxybenzamine hydrochloride …
Number of citations: 5 link.springer.com
CAS No - drupal-prod.ntp.niehs.nih.gov
Exposure to phenoxybenzamine hydrochloride by injection caused tumors in two rodent species and at two different tissue sites. Intraperitoneal injection of phenoxybenzamine …
Number of citations: 5 drupal-prod.ntp.niehs.nih.gov
OP Khanna, P Gonick - Urology, 1975 - Elsevier
… ABSTRACT - The results of our study show that phenoxybenzamine hydrochloride, a potent longacting alpha-adrenergic blocker, has clearly demonstrable effects on urethral function. …
Number of citations: 66 www.sciencedirect.com
X Lin, L Jiang, M Ding, Z Chen, Y Bao, Y Chen, W Sun… - Tumor Biology, 2016 - Springer
Phenoxybenzamine hydrochloride (PHEN) is a selective antagonist of both α-adrenoceptor and calmodulin that exhibits anticancer properties. The aim of this study was to explore the …
Number of citations: 11 link.springer.com
National Toxicology Program - … technical report series, 1978 - pubmed.ncbi.nlm.nih.gov
… were administered phenoxybenzamine hydrochloride at one of … sex were administered phenoxybenzamine hydrochloride at one … of this bioassay, phenoxybenzamine hydrochloride was …
Number of citations: 6 pubmed.ncbi.nlm.nih.gov
L Xing, Y Tang, Z Wang, H Song, X Shi - Journal of luminescence, 2013 - Elsevier
… (FI-CL) method was developed and validated for the determination of two alpha (α)-adrenoreceptor blockers: phentolamine mesylate (PM) and phenoxybenzamine hydrochloride (PH). …
Number of citations: 6 www.sciencedirect.com
Y Kuraishi, Y Harada, M Satoh, H Takagi - Neuropharmacology, 1979 - Elsevier
Abstract Effects of some monoaminergic blockers on the analgesia induced by morphine microinjection into the nucleus reticuloris gigantocellularis were studied in rats. Pretreatment …
Number of citations: 122 www.sciencedirect.com
CN Filer, R Fazio, J Morrison… - Journal of Labelled …, 1987 - Wiley Online Library
(±)‐Phenoxybenzamine is a ligand capable of irreversibly alkylating the alpha‐1 adrenergic receptor. Previous attempts to radiolabel it have achieved only low specific activities which …

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